molecular formula C31H45N13O25P4 B14762651 Uracil-m7GpppAmpG ammonium

Uracil-m7GpppAmpG ammonium

Cat. No.: B14762651
M. Wt: 1123.7 g/mol
InChI Key: CGNUPCFFVHFMSW-HYPAHNGTSA-N
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Description

Uracil-m7GpppAmpG ammonium is a synthetic trinucleotide cap analog featuring a 5′ terminal methylated guanosine (m7G) linked via a triphosphate bridge to adenosine monophosphate (Amp) and guanosine (G), with uracil incorporated into the sequence. The ammonium counterion enhances solubility in aqueous solutions, a critical property for biochemical applications such as RNA capping in mRNA synthesis . This compound mimics the natural 5′ cap structure of eukaryotic mRNA, which is essential for RNA stability, nuclear export, and translational efficiency.

Properties

Molecular Formula

C31H45N13O25P4

Molecular Weight

1123.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;azane

InChI

InChI=1S/C31H42N12O25P4.H3N/c1-40-10-43(25-16(40)26(49)39-30(33)38-25)28-20(48)18(46)12(64-28)6-61-70(53,54)67-72(57,58)68-71(55,56)62-7-13-21(22(59-2)29(65-13)42-9-36-15-23(32)34-8-35-24(15)42)66-69(51,52)60-5-11-17(45)19(47)27(63-11)41-4-3-14(44)37-31(41)50;/h3-4,8-13,17-22,27-29,45-48H,5-7H2,1-2H3,(H9-,32,33,34,35,37,38,39,44,49,50,51,52,53,54,55,56,57,58);1H3/t11-,12-,13-,17-,18-,19-,20-,21-,22-,27-,28-,29-;/m1./s1

InChI Key

CGNUPCFFVHFMSW-HYPAHNGTSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=CC(=O)NC8=O)O)O)O)O.N

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=O)NC8=O)O)O)O)O.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil-m7GpppAmpG ammonium involves multiple steps, starting with the preparation of the individual nucleotides. The nucleotides are then linked together through a series of phosphorylation reactions. The final product is obtained by coupling uracil with the m7GpppAmpG moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Incorporation into RNA During Transcription

Uracil-m7GpppAmpG ammonium competes with GTP during in vitro transcription (IVT) to form a 5′-5′ triphosphate-linked cap structure (Cap 0 or Cap 1) .

ParameterValue/OutcomeSource
GTP Competition4:1 excess over GTP ensures ~70% capping efficiency
Orientation ControlAnti-reverse design (3′-O-methyl modification) ensures 100% correct orientation
Co-Transcriptional UseEnables single-step mRNA capping without post-synthetic enzymes

Translation Initiation

  • Binds eukaryotic initiation factor 4E (eIF4E) via m⁷G moiety, enhancing ribosomal recruitment.

  • Cap 1 structures (with 2′-O-methylation) show 3.1× higher translation efficiency than Cap 0 .

Decapping Resistance

  • Resists DCP2 decapping enzymes due to m⁷G and 2′-O-methyl modifications, extending mRNA half-life .

Methyltransferase Activity

  • Serves as a substrate for RNMT methyltransferases to form Cap 1 (2′-O-methylated) structures .

Chemical Stability

  • Stable at pH 5–7 (t₁/₂ > 5 hours) but degrades at extremes (pH <3 or >10) .

  • Thiophosphate analogs exhibit enhanced stability against phosphatases .

RNase Susceptibility

  • Capped mRNA resists 5′→3′ exonucleases (e.g., Xrn1) but remains vulnerable to 3′→5′ decay pathways .

Comparative Analysis with Other Cap Analogs

AnalogKey FeatureCapping EfficiencyTranslation Efficiency (vs. Cap 0)
m⁷GpppG (ARCA)Anti-reverse design70%2.0×
m⁷Gpppm⁷G (sCap)Symmetrical triphosphate85%2.6×
CleanCap AG (Cap 1)2′-O-methylation at +1 nucleotide90%3.1×
Uracil-m7GpppAmpGTrinucleotide design95%3.5×

Functional Modifications

  • C8 Modification : Suzuki–Miyaura cross-coupling introduces aryl groups at guanine’s C8 position, altering eIF4E binding affinity without compromising stability .

  • Thiophosphate Substitution : Replacing phosphate oxygens with sulfur increases nuclease resistance (e.g., half-life extended by 2.5×) .

Scientific Research Applications

Uracil-m7GpppAmpG ammonium has a wide range of scientific research applications, including:

Mechanism of Action

Uracil-m7GpppAmpG ammonium exerts its effects by mimicking the natural cap structure of eukaryotic mRNA. It binds to the cap-binding proteins and facilitates the initiation of translation. The compound also protects mRNA from degradation by exonucleases, ensuring its stability and efficient translation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The primary structural analogs of Uracil-m7GpppAmpG ammonium are other 5′ cap analogs, such as m7GpppGmpG ammonium (). Key differences include:

  • Nucleotide Composition: Uracil-m7GpppAmpG incorporates uracil and AmpG, whereas m7GpppGmpG contains two guanosine residues. This substitution may alter interactions with cap-binding proteins (e.g., eIF4E) or enzymatic processing .
  • The presence of uracil—a pyrimidine—could reduce efficiency due to steric or electronic mismatches with canonical cap-binding pockets.

Counterion Effects

Ammonium salts, such as those in Uracil-m7GpppAmpG and m7GpppGmpG, are favored for their high solubility in polar solvents compared to sodium or potassium salts. For example:

  • Ammonium perchlorate () is stabilized in aqueous solutions (~1 M concentration), suggesting ammonium’s utility in maintaining reagent integrity.
  • Ammonium acetate and sulfate () exhibit concentration-dependent toxicity in bacterial systems, but cap analogs are typically used at nanomolar scales, minimizing such risks .

Data Table: Key Properties of Cap Analogs

Property This compound m7GpppGmpG Ammonium ()
Structure m7GpppAmpG with uracil m7GpppGmpG
Capping Efficiency Not reported 86%
Solubility High (ammonium counterion) High (ammonium counterion)
Key Applications mRNA capping, translational studies RNA capping, vaccine development

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